molecular formula C6H9NO2 B1594201 3-Methylpiperidine-2,6-dione CAS No. 29553-51-3

3-Methylpiperidine-2,6-dione

Cat. No. B1594201
CAS RN: 29553-51-3
M. Wt: 127.14 g/mol
InChI Key: DKCRDQKHMMPWPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylpiperidine-2,6-dione is a chemical compound with the formula C6H9NO2 and a molecular weight of 127.14 g/mol . It falls under the category of Aldehydes and ketones .


Synthesis Analysis

Piperidines, including 3-Methylpiperidine-2,6-dione, are significant synthetic fragments for designing drugs and play a crucial role in the pharmaceutical industry . The synthesis of substituted piperidines is an important task of modern organic chemistry . A simple and efficient method for the synthesis of piperidine-2,6-dione from abundant acetates and acrylamides using potassium tert-butoxide as a promoter has been reported .


Chemical Reactions Analysis

Piperidines, including 3-Methylpiperidine-2,6-dione, are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . A series of novel substituted piperidine-2,6-dione derivatives have been described, which are useful for reducing widely interspaced zinc finger motif (WIZ) protein expression levels and/or inducing fetal hemoglobin (HbF) protein expression levels .

Scientific Research Applications

  • Pharmaceutical Research

    • Application : 3-Methylpiperidine-2,6-dione is a core backbone of the CRBN ligand in the design of PROTAC drugs . It’s also used in the synthesis of Aminoglutethimide and Niraparib .
    • Method : The synthesis of 3-Methylpiperidine-2,6-dione is achieved from abundant acetates and acrylamides using potassium tert-butoxide as a promoter, via Michael addition and intramolecular nucleophilic substitution processes .
    • Results : This method allows for the synthesis of CRBN ligands as well as the drugs Aminoglutethimide and Niraparib. Importantly, this method could be used for the synthesis of niraparib, a first-line drug for the treatment of ovarian cancer, in seven steps, significantly reducing the synthesis steps and successfully reaching the 100-gram level .
  • Treatment of Sickle Cell Disease

    • Application : Novel substituted piperidine-2,6-dione derivatives are used in reducing widely interspaced zinc finger motif (WIZ) protein expression levels and/or inducing fetal hemoglobin (HbF) protein expression levels. These are useful for the treatment of sickle cell disease and β- .
  • Synthesis of Important Compounds
    • Application : Piperidine-2,6-diones are privileged heterocyclic scaffolds that are frequently found in numerous drugs . They serve as valuable and versatile synthetic intermediates in organic synthesis . A series of important compounds, such as piperidine, can be rapidly constructed with piperidine-2,6-diones as starting material .
    • Method : The synthesis of piperidine-2,6-dione is achieved from abundant acetates and acrylamides using potassium tert-butoxide as a promoter, via Michael addition and intramolecular nucleophilic substitution processes . This robust protocol could be performed under solvent-free conditions with excellent functional group tolerance, providing a wide range of piperidine-2,6-diones in good yields .
    • Results : The kilo-scale synthesis of piperidine-2,6-diones can be readily achieved . The derivatization of this method allows us to synthesize CRBN ligands as well as the drug Aminoglutethimide .

Safety And Hazards

The safety data sheet for a related compound, Piperidine, indicates that it is highly flammable, harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . It’s important to handle such compounds with care, using personal protective equipment and ensuring adequate ventilation .

properties

IUPAC Name

3-methylpiperidine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-4-2-3-5(8)7-6(4)9/h4H,2-3H2,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKCRDQKHMMPWPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30952048
Record name 6-Hydroxy-3-methyl-4,5-dihydropyridin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30952048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylpiperidine-2,6-dione

CAS RN

29553-51-3
Record name 3-Methyl-2,6-piperidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29553-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methylpiperidine-2,6-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029553513
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Hydroxy-3-methyl-4,5-dihydropyridin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30952048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Acetic anhydride was added to commercially available 2-methylglutaric acid (1 g, 6.8 mmol) at room temperature, and the mixture was stirred at 60° C. for 8 hours under reflux. After completion of the reaction was confirmed by TLC, the remaining acetic anhydride was removed under reduced pressure. The concentrated compound was dissolved in tetrahydrofuran and an ammonia aqueous solution (1.7 mL, 14.6 mmol) was slowly added thereto at 0° C., followed by stirring for 8 hours at room temperature. After the reaction was complete, the remaining ammonia aqueous solution was removed under reduced pressure and an acetic anhydride was added, followed by reflux at 60° C. for 8 hours. The residual acetic anhydride was removed under reduced pressure. The concentrate was purified by column chromatography (ethyl acetate:hexane=1:1) to afford 682 mg (yield: 78%) of the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step Two
Yield
78%

Synthesis routes and methods II

Procedure details

A solution of H2SO4 (80 ml), acetic acid (500 ml) and 2-methylpentanedinitrile (128.0 g, 1184 mmol) was stirred at room temperature. An aqueous solution of acetic acid (100 ml in 32 ml water) was then added dropwise. Upon completion of the addition, the reaction was heated to 130° C. for 1 hour. The reaction was then allowed to cool to room temperature and filtered to remove solids, which were washed with acetic acid (100 ml). The filtrate was then concentrated until a residue resulted. This residue was poured into water (0.75 l), and adjusted to pH 5 with Na2CO3. The resulting solid was collected by filtration and washed with cold water to give the title compound (101 g, 67%) which was used without further purification.
Name
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
128 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0.75 L
Type
solvent
Reaction Step Four
Yield
67%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methylpiperidine-2,6-dione
Reactant of Route 2
Reactant of Route 2
3-Methylpiperidine-2,6-dione
Reactant of Route 3
3-Methylpiperidine-2,6-dione
Reactant of Route 4
3-Methylpiperidine-2,6-dione
Reactant of Route 5
Reactant of Route 5
3-Methylpiperidine-2,6-dione
Reactant of Route 6
Reactant of Route 6
3-Methylpiperidine-2,6-dione

Citations

For This Compound
11
Citations
Y Liu, BJ Wen Liang, N Modhiran… - Asian Journal of …, 2023 - Wiley Online Library
Pirfenidone, an oral anti‐fibrotic and anti‐inflammatory medication used for the treatment of idiopathic pulmonary fibrosis (IPF), has been proposed to treat post‐COVID pneumonia …
Number of citations: 1 onlinelibrary.wiley.com
S Suzuki, T Yamamoto, E Tokunaga, S Nakamura… - Chemistry …, 2009 - journal.csj.jp
Design and Synthesis of Thalidomide--Deoxyribonucleoside Chimeras Page 1 Design and Synthesis of Thalidomide–Deoxyribonucleoside Chimeras Shigeru Suzuki,1 Takeshi …
Number of citations: 4 www.journal.csj.jp
G Bettoni, C Franchini, F Morlacchi… - The Journal of …, 1976 - ACS Publications
In the course of our previous work on the determination of the absolute configuration of cyclic amines, we correlated (R)-{—)-3-methylpiperidine (lb,= 2) with (R)-(—)-2-methylglutaric …
Number of citations: 37 pubs.acs.org
JD Hansen, M Correa, MA Nagy… - Journal of medicinal …, 2020 - ACS Publications
Many patients with multiple myeloma (MM) initially respond to treatment with modern combination regimens including immunomodulatory agents (lenalidomide and pomalidomide) and …
Number of citations: 122 pubs.acs.org
HS Seo, T Mizutani, T Hideshima, NE Vangos, T Zhang… - bioRxiv, 2021 - biorxiv.org
Immunomodulatory drugs (IMiDs) thalidomide, lenalidomide, and pomalidomide (Pom) bind to cereblon (CRBN) and trigger proteasomal degradation of neo-substrates IKZF1/3 leading …
Number of citations: 4 www.biorxiv.org
JK Cha - thieme-connect.com
Many N-[α-(heteroatom) alkyl]-substituted alkanamides have been prepared as these electrophilic reagents react readily with a wide range of nucleophiles with replacement of the …
Number of citations: 0 www.thieme-connect.com
C Xie, F Sun, X Zhao, C Wu, Y Che - Journal of Chemical & …, 2023 - ACS Publications
A transient hot-wire method was used in this work to measure the thermal conductivities of methyl 2-methyl-3-nitrobenzoate (MMN) + acetonitrile, N-bromosuccinimide (NBS) + …
Number of citations: 0 pubs.acs.org
EL Goldstein, H Takada, Y Sumii, K Baba, BM Stoltz - Tetrahedron, 2022 - Elsevier
The synthesis of a variety of enantioenriched 2,2-disubstituted pyrrolidines is described. A stereogenic quaternary center is first formed utilizing an asymmetric allylic alkylation reaction …
Number of citations: 4 www.sciencedirect.com
CD Gill, DA Greenhalgh, NS Simpkins - Tetrahedron, 2003 - Elsevier
The synthesis of the alkaloid jamtine and the antidepressant paroxetine have been addressed by a strategy involving asymmetric desymmetrisation of prochiral imides by a chiral lithium …
Number of citations: 70 www.sciencedirect.com
K Bera, NS Satam, INN Namboothiri - The Journal of Organic …, 2016 - ACS Publications
Enantioselective Michael addition of tertiary α-nitroesters to β-unsubstituted vinyl ketones has been carried out in the presence of an l-tert-leucine-derived squaramide as organocatalyst…
Number of citations: 16 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.